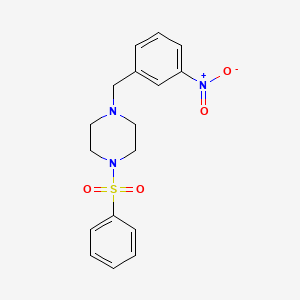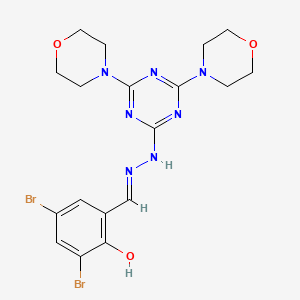![molecular formula C18H33N3O2 B6025486 N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide](/img/structure/B6025486.png)
N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide, commonly known as Sufentanil, is a potent synthetic opioid analgesic drug. It belongs to the class of fentanyl analogs and is used for pain management in anesthesia and critical care settings. Sufentanil is a highly selective mu-opioid receptor agonist, which means it binds to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief.
Mecanismo De Acción
Sufentanil exerts its analgesic effects by binding to the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain transmission. It also activates the reward pathway in the brain, leading to feelings of euphoria and relaxation.
Biochemical and physiological effects:
Sufentanil has a rapid onset of action and a short duration of action, making it an ideal drug for use in anesthesia and critical care settings. It produces potent analgesia, sedation, and respiratory depression, which can be beneficial in certain clinical situations. However, its use is associated with several side effects, including nausea, vomiting, itching, and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sufentanil is commonly used in laboratory experiments to study the mu-opioid receptor system and its role in pain modulation. Its potent analgesic effects make it a valuable tool for studying pain pathways and the mechanisms of action of other drugs. However, its use is limited by its high potency and potential for abuse, which can lead to ethical concerns and regulatory issues.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of Sufentanil. These include the development of new analogs with improved pharmacological properties, the study of its effects on the immune system and inflammation, and the investigation of its potential as a treatment for opioid addiction. Additionally, further research is needed to better understand the long-term effects of Sufentanil use and its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of Sufentanil involves a multi-step process that starts with the reaction of N-methylpiperidine with cyclohexylmethyl chloride to form N-cyclohexylmethyl-N-methylpiperidine. This intermediate is then reacted with N,N-dimethylsuccinamic acid to yield Sufentanil. The process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Sufentanil has been extensively studied for its analgesic properties and has been used in various clinical settings, including anesthesia, pain management, and critical care. It is commonly used in combination with other drugs, such as propofol and midazolam, for sedation during surgical procedures.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-N',N'-dimethylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-20(2)18(23)11-10-17(22)19-16-9-6-12-21(14-16)13-15-7-4-3-5-8-15/h15-16H,3-14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUDCKZOFQMPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)NC1CCCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)
![{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6025417.png)
![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)
![methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6025434.png)

![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6025446.png)

![N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025456.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-fluorobenzamide hydrochloride](/img/structure/B6025474.png)
![N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B6025475.png)
